molecular formula C15H9FN4 B10842541 3-(6-Fluoroquinazolin-4-ylamino)benzonitrile

3-(6-Fluoroquinazolin-4-ylamino)benzonitrile

Cat. No.: B10842541
M. Wt: 264.26 g/mol
InChI Key: NWRSWZMZACUZPY-UHFFFAOYSA-N
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Description

3-(6-fluoroquinazolin-4-ylamino)benzonitrile is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoroquinazolin-4-ylamino)benzonitrile typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate product is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation. The optimal conditions for this synthesis include a 1:1 molar ratio of N’-(2-cyanophenyl)-N,N-dimethylformamidine to diethyl amino (phenyl)methylphosphonate, a 4:1 volume ratio of isopropanol to HOAc, a reaction temperature of 150°C, a microwave power of 100 W, and a corresponding pressure of 150 psi for 20 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoroquinazolin-4-ylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-fluoroquinazolin-4-ylamino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-fluoroquinazolin-4-ylamino)benzonitrile involves its interaction with specific molecular targets. For example, it acts as a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Ligand binding causes a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors. This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current .

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinazolinones: Effective for obesity and diabetes treatment, neuroprotectors, and inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptor.

    5- and 7-fluoroquinazolones: Exhibit antitumor activity.

    8-fluoroquinazolones: Active against human cytomegalovirus.

Uniqueness

3-(6-fluoroquinazolin-4-ylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a non-competitive antagonist of mGluR5 sets it apart from other quinazoline derivatives.

Properties

Molecular Formula

C15H9FN4

Molecular Weight

264.26 g/mol

IUPAC Name

3-[(6-fluoroquinazolin-4-yl)amino]benzonitrile

InChI

InChI=1S/C15H9FN4/c16-11-4-5-14-13(7-11)15(19-9-18-14)20-12-3-1-2-10(6-12)8-17/h1-7,9H,(H,18,19,20)

InChI Key

NWRSWZMZACUZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)F)C#N

Origin of Product

United States

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